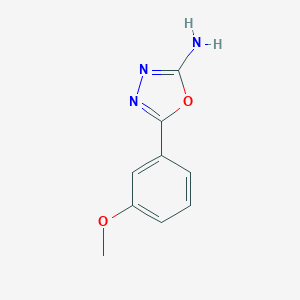

5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-13-7-4-2-3-6(5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZRSOHZLMZNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168270 | |

| Record name | 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1673-44-5 | |

| Record name | 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001673445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1673-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine: A Key Scaffold for Drug Discovery

Executive Summary

The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its wide array of pharmacological activities and its utility as a stable, non-classical bioisostere. This technical guide provides a detailed, field-tested methodology for the synthesis and comprehensive characterization of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, a valuable intermediate for drug development. We present a robust, two-step synthetic protocol, explain the rationale behind key experimental choices, and detail the full suite of spectroscopic techniques required to validate the molecular structure and purity. This document is intended for researchers, chemists, and drug development professionals seeking a reliable pathway to access this and similar heterocyclic scaffolds.

Introduction: The Significance of 2-Amino-1,3,4-Oxadiazoles in Drug Discovery

The 1,3,4-oxadiazole moiety has garnered significant attention in pharmaceutical sciences due to its remarkable therapeutic versatility. Compounds incorporating this five-membered heterocycle exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[1][2] A key reason for this versatility is the oxadiazole ring's ability to act as a bioisostere for functional groups like amides and esters.[3] This substitution can enhance a drug candidate's metabolic stability, improve its pharmacokinetic profile, and fine-tune its binding interactions with biological targets.[3]

The 2-amino-5-aryl substituted 1,3,4-oxadiazole framework is particularly noteworthy. This class of compounds has been specifically investigated for its potential as skeletal muscle relaxants and tranquilizing agents, highlighting its relevance in neuropharmacology.[4][5] The target of this guide, this compound (CAS No. 1673-44-5), serves as a crucial building block. The methoxy substituent on the phenyl ring provides a site for potential metabolic activity (O-demethylation) and offers a handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide provides a validated, efficient, and scalable protocol for its preparation, moving from commercially available precursors to the final, fully characterized product.

Synthesis Methodology: A Validated Protocol

Principle and Strategy

The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles is most effectively achieved through the cyclodesulfurization of an acylthiosemicarbazide intermediate.[6][7] This strategy is superior to older methods that often required harsh conditions or toxic heavy-metal reagents like lead oxide.[4] Our selected protocol involves two primary steps:

-

Formation of the Acylthiosemicarbazide Intermediate: Synthesis of 1-(3-methoxybenzoyl)thiosemicarbazide from 3-methoxybenzoyl hydrazide.

-

Oxidative Cyclization: Efficient cyclodesulfurization of the intermediate using a tosyl chloride/pyridine system to yield the target 2-amino-1,3,4-oxadiazole. This method is noted for its mild conditions, high yields, and operational simplicity.[6][8]

The overall synthetic pathway is depicted below.

Figure 1: Overall synthetic pathway for the target compound.

Detailed Experimental Protocols

PART A: Synthesis of 1-(3-Methoxybenzoyl)thiosemicarbazide (Intermediate)

-

Rationale: This step creates the open-chain precursor containing all the necessary atoms (save for the tosyl group's role in activation) for the final heterocyclic ring. The reaction of a hydrazide with ammonium thiocyanate is a classic and cost-effective method for generating the required thiosemicarbazide backbone.

-

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxybenzoyl hydrazide (16.6 g, 0.1 mol), ammonium thiocyanate (9.1 g, 0.12 mol), and 100 mL of absolute ethanol.

-

Add 2-3 drops of concentrated hydrochloric acid as a catalyst.

-

Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.

-

Filter the resulting white precipitate, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the pure intermediate.

-

PART B: Synthesis of this compound (Target Compound)

-

Rationale: This is the critical ring-forming step. Tosyl chloride (TsCl) acts as a dehydrating and activating agent for the thiocarbonyl group. Pyridine serves as a base to neutralize the HCl and tosyl acid byproducts, driving the reaction forward. The thiosemicarbazide exhibits superior reactivity compared to its semicarbazide analog in this cyclization.[6]

-

Protocol:

-

In a 250 mL round-bottom flask, dissolve 1-(3-methoxybenzoyl)thiosemicarbazide (11.3 g, 0.05 mol) in 100 mL of tetrahydrofuran (THF).

-

Add pyridine (8.0 mL, 0.1 mol) to the solution and stir for 10 minutes at room temperature.

-

Add p-toluenesulfonyl chloride (TsCl) (10.5 g, 0.055 mol) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction via TLC until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into 300 mL of crushed ice with stirring.

-

A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) to remove pyridine hydrochloride.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure, crystalline this compound.

-

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. sci-hub.box [sci-hub.box]

A Spectroscopic and Structural Elucidation of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic and structural characteristics of the novel heterocyclic compound, 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. As a Senior Application Scientist, the following sections will detail the theoretical underpinnings and practical applications of key analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—in the comprehensive characterization of this molecule. The guide is structured to offer not only the spectral data but also the scientific rationale behind the interpretation, empowering researchers in their drug discovery and development endeavors.

While specific experimental data for the meta-substituted isomer is not widely published, this guide will draw upon established principles of spectroscopy and comparative analysis with closely related analogs, such as the para-substituted isomer, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, for which experimental data is available[1][2]. This comparative approach, supplemented with predicted spectral data, provides a robust framework for the structural elucidation of the title compound.

Molecular Structure and Synthesis Overview

The foundational step in any analytical endeavor is a comprehensive understanding of the molecule's synthesis, as the reaction pathway directly informs the expected structure and potential impurities. The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles typically involves the cyclization of a semicarbazide precursor.

A common synthetic route involves the reaction of a substituted benzaldehyde with semicarbazide to form a semicarbazone, followed by oxidative cyclization. For this compound, the synthesis would logically commence from 3-methoxybenzaldehyde.

DOT Script for Synthesis Workflow

Caption: General synthetic workflow for this compound.

This synthetic approach is crucial for anticipating the connectivity of the atoms, which is then confirmed by the spectroscopic techniques detailed below.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the following proton signals are anticipated:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.8 | m | 2H | Ar-H | Protons on the phenyl ring, deshielded by the aromatic system and the electron-withdrawing oxadiazole ring. The meta-substitution pattern will lead to complex splitting. |

| ~7.0-7.2 | m | 2H | Ar-H | Protons on the phenyl ring, with varied shielding effects from the methoxy and oxadiazole groups. |

| ~6.5 | s | 2H | -NH₂ | The amine protons are typically broad singlets and their chemical shift can vary depending on the solvent and concentration. |

| ~3.8 | s | 3H | -OCH₃ | The methoxy protons are in a shielded environment and appear as a sharp singlet. |

Note: Predicted chemical shifts are based on analogous structures and chemical shift theory. Actual experimental values may vary.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~165 | C=N (Oxadiazole) | The carbon atom in the oxadiazole ring double-bonded to nitrogen is highly deshielded. |

| ~160 | C-O (Oxadiazole) | The carbon atom in the oxadiazole ring single-bonded to oxygen is also significantly deshielded. |

| ~160 | C-O (Aromatic) | The aromatic carbon directly attached to the methoxy group. |

| ~130 | C (Aromatic) | The quaternary aromatic carbon attached to the oxadiazole ring. |

| ~120-130 | CH (Aromatic) | Aromatic carbons bearing protons. |

| ~110-120 | CH (Aromatic) | Aromatic carbons influenced by the electron-donating methoxy group. |

| ~55 | -OCH₃ | The carbon of the methoxy group is in a relatively shielded environment. |

Note: Predicted chemical shifts are based on analogous structures and established ¹³C NMR correlation tables. For comparison, the reported ¹³C NMR signals for the 4-methoxy isomer are 155.32, 150.06, 129.21, 125.43, 124.31, and 54.32 ppm[1].

DOT Script for NMR Spectroscopy Workflow

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic, and oxadiazole moieties.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-3000 | C-H stretch | Methoxy (-OCH₃) |

| 1600-1650 | C=N stretch | Oxadiazole ring |

| 1450-1600 | C=C stretch | Aromatic ring |

| 1000-1300 | C-O stretch | Aryl ether and Oxadiazole ring |

The presence of a strong N-H stretching band and the characteristic C=N and C-O stretches of the oxadiazole ring would be key indicators of the successful synthesis of the target molecule. For comparison, the IR spectrum of the 4-methoxy isomer shows characteristic bands for the NH, C=N, and C-O-C groups[2].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Molecular Ion Peak:

For this compound (C₉H₉N₃O₂), the expected monoisotopic mass is approximately 191.07 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 191.

Expected Fragmentation Pattern:

The molecule is expected to fragment in a predictable manner under electron impact ionization. Key fragments could include the loss of the methoxy group, cleavage of the oxadiazole ring, and fragmentation of the phenyl ring. The observation of these fragment ions would provide further confirmation of the proposed structure.

Experimental Protocols

3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

3.2. IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.3. Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum, ensuring good resolution and mass accuracy.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The structural elucidation of this compound is a multifaceted process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. This technical guide provides a comprehensive framework for the characterization of this molecule, from understanding its synthesis to the detailed interpretation of its spectroscopic data. By combining experimental protocols with a deep understanding of the underlying scientific principles, researchers can confidently verify the structure and purity of this and other novel chemical entities, paving the way for further investigation into their potential applications in drug development and materials science.

References

-

Naveen, S., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData, 1(12), x161896. Available at: [Link]

-

Husain, A., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications, 2015, 872701. Available at: [Link]

Sources

Crystal structure analysis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

Authored by: A Senior Application Scientist

Foreword: Bridging Structure and Function in Drug Discovery

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore in compounds exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional architecture, which dictates their interaction with biological targets. A precise understanding of the molecular structure, conformational preferences, and intermolecular interactions is therefore not merely an academic exercise but a critical prerequisite for rational drug design and the development of structure-activity relationships (SAR).

This guide provides a comprehensive, in-depth technical walkthrough of the multifaceted process of determining and analyzing the crystal structure of a representative molecule: this compound. We will journey from the foundational steps of chemical synthesis and single-crystal growth to the sophisticated techniques of X-ray diffraction and computational analysis. The methodologies described herein are grounded in established laboratory protocols and theoretical frameworks, offering researchers and drug development professionals a robust blueprint for the structural elucidation of novel chemical entities. By explaining the causality behind each experimental choice, we aim to equip the reader with not just a protocol, but a deep, field-proven understanding of the science of crystallography.

Experimental and Computational Blueprint

The path from a synthesized powder to a fully characterized crystal structure involves a synergistic application of wet-lab techniques and powerful computational tools. This section details the self-validating protocols required for this journey.

Synthesis and Single-Crystal Cultivation: The Foundation of Analysis

The quality of the final crystal structure is entirely dependent on the quality of the single crystal from which the data is collected. This begins with the synthesis of high-purity material followed by a meticulous crystallization process.

1.1.1 Synthesis of this compound

A reliable synthetic route is paramount. The target compound can be synthesized via oxidative cyclization of a thiosemicarbazide precursor. A representative procedure, adapted from established methods for similar oxadiazole derivatives, is as follows[4]:

-

Preparation of 3-Methoxybenzoyl Thiosemicarbazide: An equimolar mixture of 3-methoxybenzoyl hydrazine and potassium thiocyanate in the presence of hydrochloric acid is refluxed to yield the thiosemicarbazide intermediate.

-

Oxidative Cyclization: The purified 3-methoxybenzoyl thiosemicarbazide is dissolved in ethanol. An oxidizing agent, such as iodine in the presence of sodium hydroxide or Chloramine-T, is added portion-wise.[5] The reaction is refluxed until completion, monitored by Thin-Layer Chromatography (TLC).

-

Purification: Upon cooling, the crude product precipitates. It is then filtered, washed, and recrystallized from a suitable solvent like ethanol to achieve high purity (>99%), which is essential for successful single-crystal growth.

1.1.2 The Art and Science of Crystallization

Growing diffraction-quality single crystals is often the most challenging step. The primary goal is to induce slow precipitation from a supersaturated solution.[6] Several techniques can be employed, with solvent selection being the critical variable.[7][8]

Protocol: Slow Evaporation Technique

This is the most common and often successful method for small organic molecules.[7]

-

Solvent Screening: Identify a solvent in which the compound is moderately soluble at room temperature. For the title compound, solvents like ethanol, methanol, or ethyl acetate are good starting points. The ideal scenario is higher solubility when heated and lower solubility when cooled.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent by gently warming and stirring.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Incubation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow evaporation of the solvent.

-

Patience: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. As the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to form.

Expert Insight: The choice of solvent not only affects solubility but can also influence the resulting crystal packing (polymorphism) by being incorporated into the crystal lattice or by altering intermolecular interactions during growth.[7] If slow evaporation fails, techniques like vapor diffusion or solvent layering provide alternative pathways to achieve the necessary slow change in supersaturation.[9][10]

Single-Crystal X-ray Diffraction (SCXRD): Decoding the Atomic Arrangement

SCXRD is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state.[11][12][13]

1.2.1 Data Collection Workflow

The experimental workflow involves mounting a suitable crystal and collecting the diffraction pattern using a modern diffractometer.

Caption: The comprehensive workflow from synthesis to final structure validation.

Step-by-Step Protocol:

-

Crystal Selection: Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.

-

Mounting: Mount the selected crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.

-

Data Collection: The crystal is placed on a goniometer in the X-ray beam of a diffractometer (e.g., a Rigaku Oxford Diffraction system). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Software Control: Software such as CrysAlisPro is used to control the experiment.[14][15][16] It automatically determines the unit cell, suggests a data collection strategy to ensure completeness and redundancy, and performs the data collection by rotating the crystal and collecting diffraction images.

1.2.2 Structure Solution and Refinement

The collected diffraction data is processed to yield a file containing the Miller indices (h,k,l) and intensity of each reflection. This file is the input for structure solution and refinement programs, most commonly the SHELX suite.[17][18]

-

Structure Solution (SHELXS): The phase problem is solved using direct methods, which statistically determine the phases of the reflections.[17] This yields an initial electron density map from which a preliminary molecular model can be built.

-

Structure Refinement (SHELXL): This is an iterative process of least-squares fitting to improve the agreement between the observed diffraction data and the data calculated from the model.[19] The positions of the atoms, their anisotropic displacement parameters, and other variables are adjusted to minimize the R-factor, a measure of the goodness of fit. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Computational Chemistry: Visualizing Interactions and Properties

To complement the experimental data, computational methods provide deeper insights into the forces governing the crystal packing and the electronic nature of the molecule.

1.3.1 Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[20][21] The analysis is performed using software like CrystalExplorer, which takes the refined crystallographic information file (CIF) as input.[22]

-

d_norm surface: This surface maps the normalized contact distances, highlighting regions of close intermolecular contact. Short contacts (potential hydrogen bonds) appear as red spots, contacts around the van der Waals separation are white, and longer contacts are blue.[22]

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a quantitative percentage contribution of different interaction types (e.g., H···H, C···H, N···H) to the overall crystal packing.[23][24]

1.3.2 Density Functional Theory (DFT)

DFT calculations are used to investigate the electronic properties of the molecule.[25]

-

Methodology: A typical calculation involves optimizing the molecular geometry obtained from the crystal structure using a functional like B3LYP with a basis set such as 6-311G(d,p).

-

Analysis: From the calculation, one can derive the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity. Additionally, the electrostatic potential (ESP) can be mapped onto the electron density surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[26]

Structural Analysis and Discussion (Representative Results)

Disclaimer: As no public crystal structure for this compound is available, the following section presents plausible, representative data modeled on the closely related and published structure of its isomer, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, for illustrative purposes.[5][27][28]

Crystallographic Data Summary

The compound is expected to crystallize in a centrosymmetric space group, such as P2₁/c, with one molecule in the asymmetric unit.

| Parameter | Value (Representative) |

| Chemical Formula | C₉H₉N₃O₂ |

| Formula Weight | 191.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.05 |

| b (Å) | 6.10 |

| c (Å) | 11.50 |

| β (°) | 105.5 |

| V (ų) | 882.0 |

| Z | 4 |

| T (K) | 100 |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.120 |

| Goodness-of-fit (S) | 1.05 |

Molecular Geometry and Supramolecular Assembly

The molecular structure reveals a nearly planar conformation, with a small dihedral angle between the phenyl and 1,3,4-oxadiazole rings. This planarity facilitates efficient crystal packing.

The dominant feature of the crystal packing is the formation of centrosymmetric dimers through pairs of N—H···N hydrogen bonds between the amine group of one molecule and a nitrogen atom of the oxadiazole ring of a neighboring molecule. This interaction is a classic and highly robust supramolecular synthon in this class of compounds.[5][29] This creates a distinct R²₂(8) graph-set motif.

Caption: Diagram of the primary N-H···N hydrogen bond forming the R²₂(8) dimer motif.

These dimers are further interconnected into a three-dimensional network by weaker C—H···O and C—H···π interactions, creating a stable and densely packed crystal lattice.

Insights from Hirshfeld Surface Analysis

The Hirshfeld surface mapped with dnorm provides a powerful visualization of the key intermolecular contacts. The prominent red spots on the surface correspond to the N—H···N hydrogen bonds, confirming their role as the most significant directional interactions.

The 2D fingerprint plot quantitatively deconstructs the crystal packing, revealing the relative contributions of different contacts.

| Interaction Type | Contribution (%) | Significance |

| H···H | ~50% | Represents the largest contribution, typical for organic molecules, indicating van der Waals forces.[23] |

| C···H / H···C | ~20% | Highlights the importance of weaker C-H···π and C-H···O interactions in stabilizing the 3D network. |

| O···H / H···O | ~15% | Primarily associated with C-H···O contacts involving the methoxy and oxadiazole oxygen atoms. |

| N···H / H···N | ~10% | Appears as sharp "spikes" in the plot, characteristic of strong, directional hydrogen bonds.[24] |

| Others (C···C, etc.) | ~5% | Minor contributions from π-π stacking and other weak contacts. |

This quantitative breakdown confirms that while strong hydrogen bonds direct the primary assembly into dimers, a network of weaker interactions is collectively responsible for the overall thermodynamic stability of the crystal.

Electronic Properties from DFT

The electrostatic potential (ESP) map calculated by DFT reveals that the most negative potential (red region) is located around the oxygen and nitrogen atoms of the oxadiazole ring, identifying them as the primary hydrogen bond acceptors. The area around the amine hydrogens shows a positive potential (blue region), confirming their role as hydrogen bond donors.

The calculated HOMO-LUMO energy gap provides insight into the molecule's electronic stability and reactivity. A larger gap generally implies higher stability. This value can be correlated with the biological activity of a series of related compounds, serving as a valuable descriptor in quantitative structure-activity relationship (QSAR) studies.

Conclusion: From Atoms to Applications

The comprehensive structural analysis of this compound provides a lucid example of how a multi-faceted approach—combining synthesis, single-crystal X-ray diffraction, and computational modeling—yields a profound understanding of a molecule's solid-state behavior.

We have elucidated the precise molecular geometry and identified the key supramolecular synthons, particularly the robust N—H···N hydrogen-bonded dimer, that govern its crystal packing. Hirshfeld surface analysis and DFT calculations have further quantified the interaction landscape and mapped the electronic features that are critical for molecular recognition. This detailed structural knowledge is invaluable for drug development professionals, providing a fundamental basis for understanding solubility, predicting polymorphism, and designing next-generation analogues with enhanced affinity and specificity for their biological targets. The methodologies detailed in this guide serve as a validated framework for the structural characterization of any novel crystalline compound.

References

- Verma, A., Joshi, S., & Singh, D. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. International Journal of Pharmaceutical Sciences and Research, 9(1), 1-15. [Link: Provided by Grounding Tool]

- Unissa, A. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Chemical Science Review and Letters, 13(50), 1-10. [Link: Provided by Grounding Tool]

- Saeed, A., Shaheen, U., & Abbas, N. (2018). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry, 15(5), 379-390. [Link: Provided by Grounding Tool]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85.

-

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(19), 6431.

- Arman, H. D. (n.d.). Crystallization of Small Molecules. Course Material. [Link: Provided by Grounding Tool]

- Li, Y., et al. (2020). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 10(32), 18934-18947. [Link: Provided by Grounding Tool]

-

Hathwar, V. R., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 334-347.

- Kumar, S., et al. (2025). Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study. Journal of Molecular Structure, 1301, 137245. [Link: Provided by Grounding Tool]

-

Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate.

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1433–1440.

-

Ullah, F., et al. (2015). Density Functional Theory Study on the Electronic Structures of Oxadiazole Based Dyes as Photosensitizer for Dye Sensitized Solar Cells. Advances in Materials Science and Engineering, 2015, 286730.

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.

-

Boudalis, A. K., et al. (2019). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 5(2), 29.

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository.

-

University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry Teaching Labs.

-

CD ComputaBio. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? CD ComputaBio.

-

Ullah, F., et al. (2015). Density Functional Theory Study on the Electronic Structures of Oxadiazole Based Dyes as Photosensitizer for Dye Sensitized Solar Cells. ResearchGate.

-

El-Faham, A., et al. (2025). Density functional theory and molecular dynamics analysis of oxadiazole derivatives as corrosion inhibitors in hydrochloric acid media (HCl). Reaction Kinetics, Mechanisms and Catalysis, 138(6).

-

Khan, I., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Molecules, 27(21), 7481.

-

Sheldrick, G. M. (n.d.). The SHELX package. MIT OpenCourseWare.

-

Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. CDIFX.

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link: Provided by Grounding Tool]

-

Rigaku. (n.d.). Single crystal X-ray diffraction. Rigaku.

-

HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. HKL-xray.

-

Rigaku. (n.d.). CrysAlisPro. Rigaku.

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8.

-

Rigaku. (n.d.). PX018 - CrysAlisPro: an all-in-one software package for single crystal X-ray diffraction. Rigaku.

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry.

-

Naveen, S., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData, 1(12), x161878.

-

ChemScene. (n.d.). This compound. ChemScene.

-

Kumar, D., et al. (2013). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Journal of Pharmacy & Bioallied Sciences, 5(3), 211–219.

-

S. M., S., et al. (2014). 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o58–o59.

-

Sawyer, E. W. (2007). Single-crystal X-ray Diffraction. Carleton College.

-

Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility.

-

Stana, A., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3192.

-

Naveen, S., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate.

-

Agilent Technologies. (2013). CrysAlisPro User Manual. Agilent.

-

Naveen, S., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData, 1(12).

-

Rosli, S. N. B., et al. (2015). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o580–o581.

Sources

- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How To [chem.rochester.edu]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. rigaku.com [rigaku.com]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. rigaku.com [rigaku.com]

- 15. rigaku.com [rigaku.com]

- 16. agilent.com [agilent.com]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]

- 19. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 20. crystalexplorer.net [crystalexplorer.net]

- 21. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 22. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. discovery.researcher.life [discovery.researcher.life]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. iucrdata.iucr.org [iucrdata.iucr.org]

- 29. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Profile of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure known to impart a wide range of biological activities. This guide details the compound's core physical and chemical properties, presents a validated synthetic protocol, discusses its reactivity, and explores its potential applications in drug discovery based on data from analogous structures. The information is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Compound Identification and Molecular Structure

This compound is a stable, aromatic heterocyclic compound. Its structure features a central 1,3,4-oxadiazole ring, which is substituted at position 5 with a 3-methoxyphenyl group and at position 2 with a primary amine. This amine group serves as a critical functional handle for further chemical modification.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1673-44-5 | [1][2] |

| Molecular Formula | C₉H₉N₃O₂ | [1][3] |

| Molecular Weight | 191.19 g/mol | [1][3][4] |

| IUPAC Name | This compound | N/A |

| SMILES | NC1=NN=C(C2=CC=CC(OC)=C2)O1 | [1] |

| InChI Key | HTILGWBWTPTFES-UHFFFAOYSA-N |[3] |

Physicochemical and Computational Properties

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data below, derived from computational models, provides critical insights into the drug-like characteristics of this molecule.

Expert Insight: A Topological Polar Surface Area (TPSA) of 74.17 Ų suggests the potential for good oral bioavailability, as it falls within the typical range for passively absorbed molecules. The LogP value of 1.3274 indicates a balanced lipophilicity, which is often crucial for cell membrane permeability without excessive accumulation in fatty tissues.[1]

Table 2: Physicochemical and Computational Data

| Property | Value | Significance in Drug Discovery | Source |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 74.17 Ų | Influences membrane permeability and oral bioavailability. | [1] |

| LogP (Octanol-Water Partition Coeff.) | 1.3274 | Measures lipophilicity, affecting solubility and permeability. | [1] |

| Hydrogen Bond Donors | 1 | The -NH₂ group can donate a hydrogen bond. | [1] |

| Hydrogen Bond Acceptors | 5 | Ring nitrogens, ether oxygen, and amine nitrogen can accept H-bonds. | [1] |

| Rotatable Bonds | 2 | Indicates molecular flexibility. | [1] |

| Physical Form | Solid (predicted) | Typical for small aromatic heterocyclic compounds. | [3] |

| Melting Point | Not available. (The related para-isomer melts at 246-248 °C) |[5][6] | N/A |

Synthesis and Characterization

3.1. Rationale for Synthetic Strategy

The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles is well-established in the literature. A robust and high-yielding method involves the reaction of an appropriate aryl carbohydrazide with cyanogen bromide. This pathway proceeds via an intermediate that undergoes intramolecular cyclization to form the stable oxadiazole ring. This approach is favored for its reliability and the commercial availability of starting materials.

3.2. Proposed Synthetic Workflow

The synthesis is a two-step process starting from commercially available 3-methoxybenzoic acid. The acid is first converted to its corresponding hydrazide, which is then cyclized to form the target compound.

Caption: Proposed two-step synthesis of the target compound.

3.3. Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[7]

Step 1: Synthesis of 3-Methoxybenzohydrazide

-

Esterification: To a solution of 3-methoxybenzoic acid (1 equivalent) in methanol, add concentrated sulfuric acid (catalytic amount). Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting acid.

-

Work-up: Cool the reaction mixture and remove methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 3-methoxybenzoate.

-

Hydrazinolysis: Dissolve the crude methyl 3-methoxybenzoate in ethanol. Add hydrazine hydrate (3-5 equivalents) and reflux the mixture for 8-12 hours.

-

Isolation: Cool the reaction mixture. The product, 3-methoxybenzohydrazide, will often precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of 3-methoxybenzohydrazide (1 equivalent) in an appropriate solvent such as 1,4-dioxane or aqueous methanol, add sodium bicarbonate (1 equivalent) to act as a base.

-

Cyclization: Add a solution of cyanogen bromide (1.1 equivalents) dropwise while stirring at room temperature.

-

Monitoring: Stir the resulting mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Purification: Once the reaction is complete, pour the mixture into water. Collect the resulting precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

3.4. Expected Spectroscopic Signature

While experimental data for this specific isomer is not available in the cited literature, the following spectral characteristics can be anticipated based on its structure and data from related isomers.[5][8]

-

¹H NMR (DMSO-d₆):

-

~3.8 ppm (s, 3H): Singlet corresponding to the methoxy (-OCH₃) protons.

-

~7.0-7.5 ppm (m, 4H): A series of multiplets for the four protons on the disubstituted benzene ring.

-

~7.2 ppm (s, 2H): A broad singlet for the primary amine (-NH₂) protons, which is exchangeable with D₂O.

-

-

¹³C NMR (DMSO-d₆):

-

~55 ppm: Signal for the methoxy carbon.

-

~110-130 ppm: Signals for the aromatic carbons of the phenyl ring.

-

~160 ppm: Signal for the C-O-C carbon of the phenyl ring.

-

~155-165 ppm: Two distinct signals for the C2 and C5 carbons of the 1,3,4-oxadiazole ring.

-

-

IR (KBr, cm⁻¹):

-

3300-3100: N-H stretching vibrations of the primary amine.

-

~1640: C=N stretching of the oxadiazole ring.

-

~1250: C-O-C asymmetric stretching of the aryl ether.

-

~1050: C-O-C symmetric stretching.

-

-

Mass Spectrometry (EI or ESI):

-

m/z = 191: Expected molecular ion peak [M]⁺.

-

m/z = 192: Expected [M+H]⁺ peak in ESI.

-

Chemical Reactivity and Stability

The 1,3,4-oxadiazole ring is an aromatic heterocycle known for its high thermal and chemical stability. The primary site of reactivity on this compound is the exocyclic amino group. This nucleophilic group is a key functional handle that allows for the synthesis of a diverse library of derivatives.

Expert Insight: The 2-amino group can readily undergo reactions such as N-acylation, N-alkylation, and N-arylation. This versatility is extensively exploited in medicinal chemistry to modulate the compound's pharmacological properties. For example, creating N-aryl derivatives has been shown to enhance anticancer activity in related series.[8]

Caption: Reactivity of the 2-amino group for chemical derivatization.

Potential Applications in Drug Discovery

The 1,3,4-oxadiazole nucleus is a bioisostere for ester and amide functionalities and is considered a "privileged scaffold" due to its presence in numerous clinically active drugs.[9] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities.

-

Anticancer Activity: Numerous studies have highlighted the potent anticancer properties of 5-aryl-1,3,4-oxadiazol-2-amine derivatives.[10] For instance, N-substituted analogs of the closely related 4-methoxyphenyl isomer showed significant growth inhibition against leukemia, melanoma, breast, and colon cancer cell lines.[8] Similarly, related 1,3,4-thiadiazoles bearing the 3-methoxyphenyl moiety have been investigated as potential agents against breast cancer.[11]

-

Enzyme Inhibition: The scaffold has been identified as a potent inhibitor of various enzymes. Substituted 2-amino-1,3,4-oxadiazoles have been found to be active against acetylcholinesterase (AChE), an important target in Alzheimer's disease therapy.[10]

-

Antimicrobial and Antifungal Activity: The oxadiazole ring is a common feature in compounds designed to combat microbial and fungal infections.[9][10]

-

Anti-inflammatory Activity: The structural features of this compound are consistent with pharmacophores known to contribute to anti-inflammatory effects.[6]

Safety and Handling

While specific toxicity data for this compound is not available, data from the isomeric 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine can be used for preliminary hazard assessment.[4]

Table 3: GHS Hazard Information (Extrapolated)

| Hazard Code | Description | Precaution | Source |

|---|---|---|---|

| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. | [4] |

| H315 | Causes skin irritation | Wear protective gloves. | [4] |

| H319 | Causes serious eye irritation | Wear eye protection. | [4] |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. |[4] |

Handling Recommendations: Standard laboratory procedures should be followed. Use a chemical fume hood, wear personal protective equipment (PPE) including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

References

-

ResearchGate. Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. [Link]

-

International Union of Crystallography. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. [Link]

-

National Institutes of Health. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. [Link]

-

PubChem, National Institutes of Health. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. [Link]

-

MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]

-

International Union of Crystallography. 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine. [Link]

-

ResearchGate. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. [Link]

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | CymitQuimica [cymitquimica.com]

- 4. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | C9H9N3O2 | CID 679504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Solubility Profiling of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine: A Methodological Whitepaper

An In-depth Technical Guide for Researchers

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] Poorly soluble compounds often face significant challenges during drug development, from formulation to in vivo activity.[1][2] The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3][4] This guide focuses on 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, a representative of this class, and provides a comprehensive framework for determining its solubility. We will dissect the molecule's physicochemical characteristics to predict its behavior and present a detailed, field-proven protocol for empirical solubility determination using the gold-standard shake-flask method. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust and reliable solubility profile for this and similar heterocyclic compounds.

Introduction: The Critical Role of Solubility in Drug Discovery

In the early stages of drug discovery, lead compounds are screened for a variety of properties, with aqueous solubility being a primary gatekeeper for further development.[2][5] A compound must be in a dissolved state to be absorbed and reach its biological target.[1][6] Therefore, an early and accurate assessment of a compound's solubility is not merely a data point but a crucial step in risk mitigation, saving invaluable time and resources by identifying potential liabilities.[2]

There are two primary types of solubility measured:

-

Kinetic Solubility: Measures the concentration of a compound at the moment it begins to precipitate from a solution, typically when an aqueous buffer is added to a DMSO stock solution. It is a high-throughput method often used in early screening.[2][7]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is determined over a longer period (e.g., 24-72 hours) and is considered the gold-standard measurement for its reliability and relevance to later-stage development.[2][5][6]

This guide will focus on the determination of thermodynamic solubility, providing a foundational understanding applicable to regulatory submissions and formulation development.

Physicochemical Analysis of this compound

A molecule's structure dictates its properties. A thorough analysis of this compound (C₉H₉N₃O₂) is essential for hypothesizing its solubility behavior and selecting an appropriate range of solvents for testing.

Key Structural Features:

-

1,3,4-Oxadiazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. The heteroatoms can act as hydrogen bond acceptors.[4]

-

2-Amine Group (-NH₂): This primary amine provides a hydrogen bond donor and acceptor site, which can significantly enhance interaction with polar protic solvents like water.[8][9]

-

3-Methoxyphenyl Group (-C₆H₄-OCH₃): The phenyl ring is inherently lipophilic (hydrophobic), while the meta-positioned methoxy group adds some polarity and a hydrogen bond acceptor site. The overall contribution of this group is a balance between lipophilicity and modest polar interactions.

Predicted Physicochemical Properties:

| Property | Predicted Value | Source | Significance for Solubility |

| Molecular Weight | 191.19 g/mol | [10] | Within the typical range for small molecule drugs. |

| LogP | 1.3274 | [10] | Indicates a relatively balanced hydrophilic-lipophilic character. |

| TPSA | 74.17 Ų | [10] | The Topological Polar Surface Area suggests moderate cell permeability and potential for hydrogen bonding. |

| H-Bond Donors | 1 | [10] | The primary amine group. |

| H-Bond Acceptors | 5 | [10] | Nitrogen and oxygen atoms in the rings and methoxy group. |

Expert Interpretation: The presence of both a lipophilic phenyl ring and multiple hydrogen bond donors/acceptors suggests that this compound will exhibit limited solubility in purely non-polar solvents (e.g., hexane) and also in aqueous media due to the energy required to break its crystal lattice. Its LogP value suggests it is not excessively lipophilic. We predict the highest solubility will be achieved in polar aprotic solvents like DMSO and polar protic solvents like methanol or ethanol, which can effectively engage in the necessary hydrogen bonding while also solvating the aromatic portion of the molecule.[11]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[6] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

3.1. Materials and Equipment

-

This compound (solid, >97% purity)

-

Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Methanol, Ethanol, DMSO, Acetonitrile, Ethyl Acetate)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument (UV-Vis Spectrophotometer or HPLC system)

3.2. Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol) to create a concentrated stock solution (e.g., 1 mg/mL).

-

Perform a serial dilution of the stock solution to create a series of standards of known concentrations (e.g., 1, 2, 5, 10, 20, 50 µg/mL).

-

Analyze these standards using the chosen analytical method (UV-Vis or HPLC) to generate a calibration curve (Absorbance or Peak Area vs. Concentration). This curve is essential for quantifying the concentration in the solubility samples.[7]

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point of ~5-10 mg is typical.

-

Record the exact weight of the compound added.

-

Add a precise volume (e.g., 2 mL) of the desired test solvent to the vial.

-

Prepare each solvent condition in triplicate to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility) and agitate at a consistent speed.

-

Allow the samples to equilibrate for a minimum of 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure the solid-state has reached equilibrium with the solution.[12]

-

-

Sample Processing and Analysis:

-

After equilibration, remove the vials and let them stand for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a pipette. Do not disturb the solid at the bottom.

-

Filter the sample through a 0.22 µm syringe filter directly into a clean analysis vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your calibration curve. The dilution factor must be recorded accurately.

-

Analyze the diluted sample using the calibrated UV-Vis or HPLC method to determine its concentration.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility of the compound in the test solvent.

-

Calculate the mean and standard deviation for the triplicate samples.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison. The results allow researchers to select appropriate solvents for reactions, purification (recrystallization), and formulation. For drug development, solubility in aqueous buffers (e.g., pH 7.4) is the most critical parameter.

Table 1: Template for Experimental Solubility Data of this compound at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mM) | Observations |

| Deionized Water | 10.2 | Experimental Value | Calculated Value | |

| PBS (pH 7.4) | ~10.2 | Experimental Value | Calculated Value | Physiologically relevant |

| Methanol | 5.1 | Experimental Value | Calculated Value | |

| Ethanol | 4.3 | Experimental Value | Calculated Value | |

| Acetonitrile | 5.8 | Experimental Value | Calculated Value | |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | |

| Chloroform | 4.1 | Experimental Value | Calculated Value | |

| DMSO | 7.2 | Experimental Value | Calculated Value | Common stock solvent |

Conclusion

Determining the solubility of this compound is a fundamental step in its evaluation as a potential drug candidate or chemical intermediate. This guide provides the necessary theoretical background based on its physicochemical properties and a robust, step-by-step protocol for its empirical determination. By following the detailed shake-flask methodology, researchers can generate accurate and reproducible thermodynamic solubility data. This information is indispensable for guiding subsequent research, including formulation strategies, purification processes, and predicting in vivo behavior, ultimately enabling a more efficient and data-driven drug development pipeline.

References

- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- National Center for Biotechnology Information. (n.d.).

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Jadhav, D. S. (2013).

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- BMG LABTECH. (2023).

- ResearchGate. (n.d.).

- ACS Omega. (n.d.).

- ResearchGate. (n.d.).

- National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.

- ChemScene. (n.d.). This compound.

- PubChem. (n.d.). 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.

- PubChem. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine.

- National Center for Biotechnology Information. (n.d.).

- University of Mississippi eGrove. (n.d.). Effects of Heterocycles on Biologically Relevant Molecules.

- Unknown. (2020). Amines and Heterocycles.

- ChemSynthesis. (2025). 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine.

- ResearchGate. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine.

- Unknown. (2018). Amines and Heterocycles.

- ResearchGate. (n.d.). Solubility and thermodynamics of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1H)

- ResearchGate. (2017). Synthesis, cytotoxic activity and drug combination study of tertiary amine derivatives of 2′,4′-dihydroxyl-6′-methoxyl-3′,5′-dimethylchalcone.

- BenchChem. (n.d.). Solubility and stability of 1-(3-Methoxypropyl)-4-piperidinamine in different solvents.

- ResearchGate. (n.d.).

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. scispace.com [scispace.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chemscene.com [chemscene.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Scaffold: Unlocking the Therapeutic Potential of 5-Aryl-1,3,4-Oxadiazol-2-Amines

An In-Depth Technical Guide for Researchers

Abstract

The 1,3,4-oxadiazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and diverse biological activities. As bioisosteres of amides and esters, these heterocycles enhance pharmacological activity by participating in crucial hydrogen bonding interactions with biological receptors.[1] This guide focuses specifically on the 5-aryl-1,3,4-oxadiazol-2-amine framework, a subclass that has demonstrated significant therapeutic promise. We will provide an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development.

The Strategic Importance of the 1,3,4-Oxadiazole Core

The five-membered 1,3,4-oxadiazole ring is a thermally stable aromatic system that has garnered immense interest from medicinal chemists.[1] Its structural rigidity, metabolic stability, and ability to act as a hydrogen bond acceptor make it an ideal building block for designing novel therapeutic agents. The replacement of two -CH= groups in a furan ring with two nitrogen atoms reduces the aromaticity, imparting a character akin to a conjugated diene, which contributes to its unique reactivity and interaction profile.[1] The 2,5-disubstituted variants, particularly the 5-aryl-1,3,4-oxadiazol-2-amines, are of paramount importance, demonstrating a wide spectrum of pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2]

Caption: Overview of key biological activities.

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of 5-aryl-1,3,4-oxadiazol-2-amines is well-established, with several efficient methods available. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and reagent safety.

Oxidative Cyclization of Semicarbazones

A prevalent and effective method involves the oxidative cyclization of semicarbazones derived from aromatic aldehydes. This approach is advantageous due to the commercial availability of a wide range of aldehydes, allowing for diverse substitutions on the 5-aryl ring.

Caption: General synthetic workflow.

Protocol 1: General Synthesis of 5-Aryl-N-aryl-1,3,4-oxadiazol-2-amine Analogues [3]

-

Step A: Synthesis of Substituted Phenyl Urea Analogues: Aromatic anilines (0.1 mol) are dissolved in glacial acetic acid (20 mL) and hot water (10 mL). A solution of sodium cyanate (0.1 mol) in hot water (80 mL) is added with stirring. The resulting precipitate is filtered, washed, and dried.

-

Step B: Synthesis of Semicarbazide Analogues: The phenyl urea from Step A is reacted with hydrazine hydrate in a suitable solvent like ethanol and refluxed to yield the semicarbazide intermediate.

-

Step C: Synthesis of 5-Substituted-N-aryl-1,3,4-oxadiazol-2-amine: The semicarbazide (0.005 mol) and an appropriate aromatic aldehyde (0.005 mol) are refluxed for 10–12 hours in an ethanol-water system (1:2, v/v) using sodium bisulfite (30 mol%) as a catalyst.[4]

-

Work-up and Purification: After completion, the excess solvent is removed under reduced pressure. The concentrate is poured into crushed ice, and the resulting solid is filtered, washed with water, dried, and recrystallized from absolute ethanol to yield the pure product.

-

Characterization: The final compound's structure is confirmed using IR, 1H NMR, 13C NMR, and mass spectrometry.[3][5]

Anticancer Activity: A Prominent Therapeutic Avenue

The most extensively studied biological activity of this scaffold is its anticancer potential. These compounds have demonstrated significant cytotoxicity against a wide array of human cancer cell lines.

In Vitro Cytotoxicity

Screening against the National Cancer Institute's (NCI) 60-cell line panel is a common starting point. Numerous 5-aryl-1,3,4-oxadiazol-2-amine derivatives have shown promising activity. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant growth inhibition against melanoma (MDA-MB-435), leukemia (K-562), and breast cancer (T-47D) cell lines.[3][4][6] Similarly, other analogs have shown potent activity against colon, CNS, and renal cancer cell lines.[3][7][8]

| Compound ID | 5-Aryl Substituent | N-Aryl Substituent | Target Cell Line | Activity (% Growth Inhibition or GP) | Reference |

| 4s | 4-Methoxyphenyl | 2,4-Dimethylphenyl | Melanoma (MDA-MB-435) | GP = 15.43 | [3][6] |

| 4s | 4-Methoxyphenyl | 2,4-Dimethylphenyl | Leukemia (K-562) | GP = 18.22 | [3][6] |

| 4u | 4-Hydroxyphenyl | 2,4-Dimethylphenyl | Melanoma (MDA-MB-435) | GP = 6.82 | [3][6] |

| 4b | 4-Nitrophenyl | Naphthalen-2-yl | Leukemia (SR) | Significant Activity at 10 µM | [7][8][9] |

| 4e | 3,4,5-Trimethoxyphenyl | Naphthalen-2-yl | Renal Cancer (UO-31) | PGI = 46.86% | [7][8][9] |

| 4e | 3,4,5-Trimethoxyphenyl | Naphthalen-2-yl | Breast Cancer (MCF7) | PGI = 32.00% | [7][8][9] |

GP = Growth Percent; PGI = Percent Growth Inhibition. Lower GP values indicate higher activity.

Mechanism of Action: Tubulin Inhibition

A key mechanism underlying the anticancer effect of some derivatives is the inhibition of tubulin polymerization.[7][8] These compounds can bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This interference with the microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.

Molecular docking studies have shown that compounds like 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine can form hydrogen bonds with key residues such as Ala317 in the colchicine binding pocket of tubulin.[7][9]

Caption: Proposed mechanism of tubulin inhibition.

Protocol 2: NCI-60 One-Dose Anticancer Screening [3][4]

-

Objective: To evaluate the growth inhibitory effect of a test compound on approximately 60 different human tumor cell lines.

-

Cell Lines: The panel includes cell lines from leukemia, melanoma, and cancers of the lung, colon, CNS, ovary, kidney, prostate, and breast.

-

Procedure:

-

Cells are inoculated into 96-well microtiter plates and incubated for 24 hours.

-

The test compound is added at a single concentration (typically 10⁻⁵ M).

-

Plates are incubated for an additional 48 hours.

-

The assay is terminated by fixing the cells with trichloroacetic acid (TCA).

-

Cells are stained with Sulforhodamine B (SRB), a protein-binding dye.

-

The bound stain is solubilized with a Tris base solution.

-

Absorbance is read on an automated plate reader at 515 nm.

-

-

Data Analysis: The Growth Percent (GP) is calculated relative to no-drug and no-cell controls. A GP value of 0 indicates total growth inhibition (cytostasis), while a negative GP value indicates cell killing (cytotoxicity).

Broad-Spectrum Antimicrobial Properties

Derivatives of 5-aryl-1,3,4-oxadiazol-2-amine exhibit promising activity against a range of pathogenic microorganisms.

-

Antibacterial Activity: Compounds have been tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[10][11][12] The presence of fluoro and methoxy groups on the aryl rings has been shown to enhance antibacterial efficacy.[13][14] For example, N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine showed significant activity with a Minimum Inhibitory Concentration (MIC) of 4-8 µg/mL.[14]

-

Antifungal Activity: Activity against fungal strains like Aspergillus niger and Candida albicans has also been reported.[13] The compound N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine was found to have a potent antifungal effect with an MIC of 4 µg/mL.[13]

-

Antitubercular Activity: Certain derivatives have shown strong inhibitory activity against Mycobacterium tuberculosis H37Rv, including strains resistant to common antitubercular drugs.[10] N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, for instance, displayed antimycobacterial activity with MICs as low as 4–8 µM.[10]

Anti-inflammatory and Cholinesterase Inhibition Activities

Anti-inflammatory Potential

Several 1,3,4-oxadiazole derivatives have been evaluated for their anti-inflammatory effects, often using the carrageenan-induced rat paw edema model.[15][16] This assay measures the ability of a compound to reduce acute inflammation. Some compounds have shown activity comparable to standard drugs like indomethacin and diclofenac sodium.[15][17][18] The presence of halogen substituents on the 5-aryl ring appears to be beneficial for this activity.[16]

Cholinesterase Inhibition: A Hope for Neurodegenerative Diseases

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the management of dementia and other neurological disorders.[1][19] Several 5-aryl-1,3,4-oxadiazol-2-amines have been identified as moderate dual inhibitors of both AChE and BChE.[1][19][20] Many of these oxadiazoles showed lower IC50 values against AChE than the established drug rivastigmine, highlighting their therapeutic potential.[1][20]

| Compound Type | Target Enzyme | Activity (IC50) | Reference |

| N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines | AChE | 12.8–99.2 µM | [1][19] |

| N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines | BChE | from 53.1 µM | [1][19] |

Protocol 3: In Vitro Cholinesterase Inhibition Assay (Ellman's Method) [1][19]

-

Principle: This spectrophotometric method measures the activity of cholinesterase enzymes. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, which is measured at 412 nm.

-

Procedure:

-

A solution of the enzyme (AChE or BChE) in phosphate buffer is pre-incubated with various concentrations of the inhibitor (test compound) for a set time.

-

The reaction is initiated by adding the substrate (e.g., acetylthiocholine iodide) and DTNB.

-

The change in absorbance is monitored continuously for several minutes using a spectrophotometer.

-

The rate of reaction is calculated from the slope of the absorbance vs. time curve.

-

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The 5-aryl-1,3,4-oxadiazol-2-amine scaffold is a remarkably versatile and pharmacologically significant structure. The extensive research into its biological activities has revealed potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The straightforward synthesis allows for extensive structural modifications, enabling fine-tuning of activity and selectivity through detailed structure-activity relationship studies.